molecular formula C11H16BrN B1387270 N-(3-Bromobenzyl)-N-methylpropan-2-amine CAS No. 1171413-17-4

N-(3-Bromobenzyl)-N-methylpropan-2-amine

Cat. No. B1387270
CAS RN: 1171413-17-4
M. Wt: 242.16 g/mol
InChI Key: RJIQCHPWEBJDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromobenzyl)-N-methylpropan-2-amine (NBBMP2A) is a synthetic compound that has been used in a variety of scientific research applications. It is an amine derivative of the aromatic compound bromobenzene, and has been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

N-(3-Bromobenzyl)-N-methylpropan-2-amine has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used to study the effects of amine derivatives on biochemical and physiological processes, as well as to study the effects of aromatic compounds on biochemical and physiological processes. It has also been used to study the effects of amine derivatives on drug metabolism, as well as to study the effects of aromatic compounds on drug metabolism.

Advantages and Limitations for Lab Experiments

N-(3-Bromobenzyl)-N-methylpropan-2-amine has several advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has low toxicity in mammals. However, this compound has several limitations for lab experiments. It is not soluble in organic solvents, and is not stable in acidic or basic solutions. Additionally, it is not very soluble in water and has a low solubility in most organic solvents.

Future Directions

N-(3-Bromobenzyl)-N-methylpropan-2-amine has potential for further research in a variety of areas. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to better understand its effects on drug metabolism and its potential applications in drug development. Additionally, further research could be conducted to better understand its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be conducted to better understand its potential applications in the development of new drugs and treatments.

Biochemical Analysis

Biochemical Properties

N-(3-Bromobenzyl)-N-methylpropan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is essential for microtubule formation . This interaction can lead to the disruption of microtubule dynamics, which is crucial for cell division and intracellular transport. Additionally, this compound may also interact with other proteins involved in cell signaling pathways, thereby modulating their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can disrupt the normal architecture of microtubules, leading to cell cycle arrest and apoptosis . This compound can also modulate the expression of genes involved in cell proliferation and survival, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with tubulin, which inhibits microtubule polymerization . This inhibition disrupts the microtubule network, leading to impaired cell division and induction of apoptosis. Additionally, this compound may also influence enzyme activity by acting as an inhibitor or activator, thereby modulating various biochemical pathways. Changes in gene expression induced by this compound further contribute to its overall molecular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, this compound may undergo degradation, which can affect its potency and efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, this compound can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The specific enzymes involved in the metabolism of this compound play a crucial role in determining its bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in various experimental settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. The subcellular localization of this compound is crucial for understanding its precise mode of action and optimizing its use in biochemical research.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-5-4-6-11(12)7-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQCHPWEBJDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.